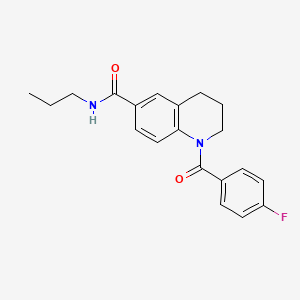
1-(4-fluorobenzoyl)-N-propyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorobenzoyl)-N-propyl-1,2,3,4-tetrahydroquinoline-6-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group, a propyl group, and a tetrahydroquinoline core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzoyl)-N-propyl-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic conditions.
Reduction: NaBH4, H2, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, alcohols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, esters.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Medicine: The compound may be explored for its pharmacological properties, such as its potential use as a therapeutic agent in treating various diseases.
Industry: It can be utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism by which 1-(4-Fluorobenzoyl)-N-propyl-1,2,3,4-tetrahydroquinoline-6-carboxamide exerts its effects involves interactions with specific molecular targets. The fluorobenzoyl group may engage in hydrogen bonding and hydrophobic interactions, while the propyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes. The tetrahydroquinoline core may interact with enzymes or receptors, modulating their activity.
相似化合物的比较
1-(3-Fluorobenzoyl)-N-propyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
1-(2-Fluorobenzoyl)-N-propyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
1-(4-Chlorobenzoyl)-N-propyl-1,2,3,4-tetrahydroquinoline-6-carboxamide
Uniqueness: 1-(4-Fluorobenzoyl)-N-propyl-1,2,3,4-tetrahydroquinoline-6-carboxamide stands out due to its specific fluorination pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the para-position of the benzoyl group may enhance its binding affinity to certain targets compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
属性
IUPAC Name |
1-(4-fluorobenzoyl)-N-propyl-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-11-22-19(24)16-7-10-18-15(13-16)4-3-12-23(18)20(25)14-5-8-17(21)9-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCZGMXVMBXTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688739.png)
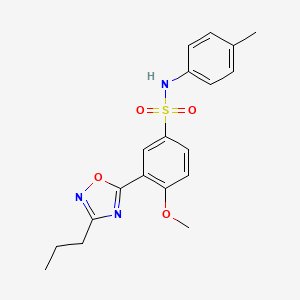
![N-(3-CHLORO-2-METHYLPHENYL)-2-[N-(2-PHENYLETHYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B7688747.png)
![4-fluoro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B7688753.png)
![N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-2-fluorobenzamide](/img/structure/B7688783.png)
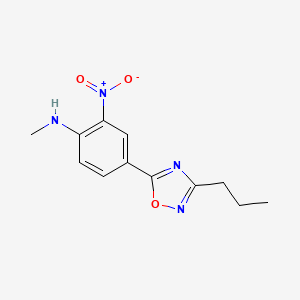
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B7688799.png)
![5-oxo-N-(4-phenoxyphenyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688801.png)
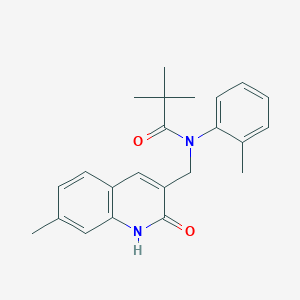
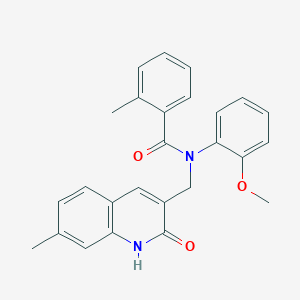
![N-(3-chlorophenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7688811.png)
![3-[4-(cyclohexylsulfamoyl)phenyl]-N-propylpropanamide](/img/structure/B7688813.png)
![1-{4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine](/img/structure/B7688817.png)
![(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-7-methylquinolin-3-YL}methylidene)-2-(3-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7688829.png)
